![molecular formula C11H15F3O2 B13495548 Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(trifluoromethyl)spiro[3. The compound features a spiro[3.3]heptane core with an ethyl ester and a trifluoromethyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with ethyl trifluoromethyl ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted spirocyclic compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it effective in various biochemical pathways. The spirocyclic structure provides rigidity, which can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: Similar in structure but lacks the trifluoromethyl group.
Ethyl spiro[3.3]heptane-2-carboxylate: Similar but without the trifluoromethyl group.
Fecht’s acid (Spiro[3.3]heptane-2,6-dicarboxylic acid): A spirocyclic dicarboxylate used in metal-organic frameworks.
Uniqueness
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in various applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C11H15F3O2 |
|---|---|
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H15F3O2/c1-2-16-8(15)10(11(12,13)14)6-9(7-10)4-3-5-9/h2-7H2,1H3 |
Clave InChI |
QBTYCHHTBBEQSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC2(C1)CCC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


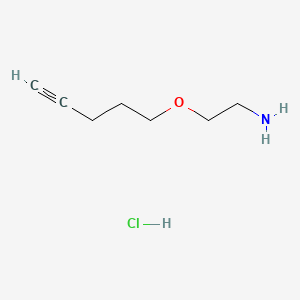
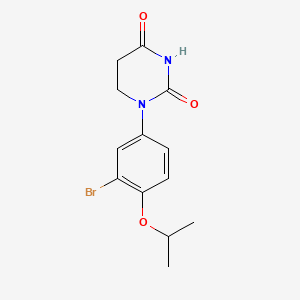
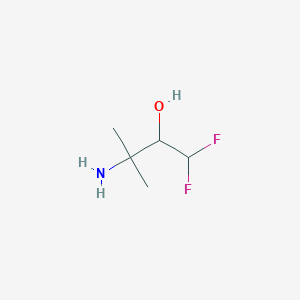
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)
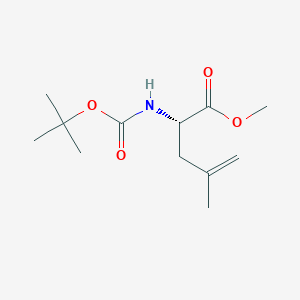
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)


![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
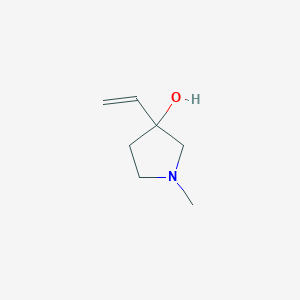
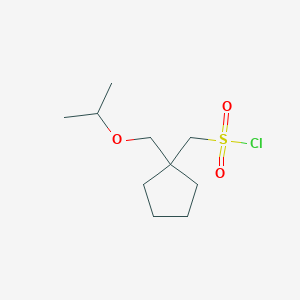
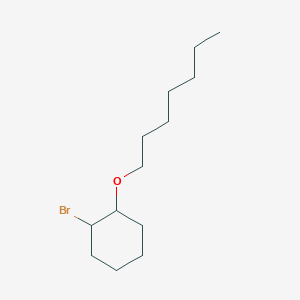

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)
